molecular formula C21H18BrN5O3 B2866364 5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1116060-94-6

5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2866364
CAS RN: 1116060-94-6
M. Wt: 468.311
InChI Key: UBLVANZYZQYQSC-UHFFFAOYSA-N
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Description

5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which are structurally related to the compound , have shown promising results in the fight against bacterial infections. They have been synthesized and evaluated for their in vitro antibacterial activity, showing moderate to good effectiveness against both Gram-positive and Gram-negative bacteria . For instance, certain derivatives have demonstrated superior antibacterial activities comparable to first-line antibiotics like ampicillin .

Anticancer Properties

The triazolo[4,3-a]pyrazine core is also a part of compounds that have been designed as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy . These derivatives have shown excellent antiproliferative activities against various cancer cell lines, indicating their potential as novel anticancer agents .

Antidiabetic Applications

Some triazolo[4,3-a]pyrazine derivatives are key pharmacophores in drugs like sitagliptin phosphate, which is used for treating type II diabetes mellitus . This suggests that the compound may also be explored for its antidiabetic properties, potentially leading to new treatments for diabetes.

Antifungal and Antiprotozoal Effects

These derivatives have been reported to possess antifungal and antiprotozoal activities, which could be crucial in developing new treatments for fungal infections and protozoan parasites . This application is particularly relevant given the rising resistance to existing antifungal and antiprotozoal drugs.

Antiviral Potential

1,3,4-Oxadiazole derivatives, which share a similar structural motif with the compound , have been investigated for their antiviral activities. They have shown effectiveness against viruses like the dengue virus by targeting essential viral proteins . This indicates a potential research avenue for the compound as an antiviral agent.

Neuroprotective Effects

Oxadiazole derivatives have been associated with various mental health applications, including the treatment of disorders like Parkinson’s, Alzheimer’s, schizophrenia, and epilepsy . Given the structural similarity, the compound could be researched for neuroprotective effects, offering a new approach to managing neurological conditions.

properties

IUPAC Name

N-(2-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-13-6-5-9-17(14(13)2)30-20-19-25-27(21(29)26(19)11-10-23-20)12-18(28)24-16-8-4-3-7-15(16)22/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLVANZYZQYQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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